Cas no 2137670-52-9 ([1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide)

[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide structure
2137670-52-9 structure
商品名:[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
CAS番号:2137670-52-9
MF:C11H20N2O3S
メガワット:260.353101730347
CID:6264022
PubChem ID:165488203

[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide 化学的及び物理的性質

名前と識別子

    • [1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
    • 2137670-52-9
    • EN300-765021
    • [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
    • インチ: 1S/C11H20N2O3S/c1-8-5-13(11(14)4-9-2-3-9)6-10(8)7-17(12,15)16/h8-10H,2-7H2,1H3,(H2,12,15,16)
    • InChIKey: DIKCXHBEHOYJRW-UHFFFAOYSA-N
    • ほほえんだ: S(CC1CN(C(CC2CC2)=O)CC1C)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 260.11946368g/mol
  • どういたいしつりょう: 260.11946368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 88.8Ų

[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-765021-1.0g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-765021-0.5g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-765021-5.0g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-765021-0.1g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-765021-2.5g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-765021-10.0g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-765021-0.25g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-765021-0.05g
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
2137670-52-9 95%
0.05g
$768.0 2024-05-22

[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide 関連文献

[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamideに関する追加情報

Introduction to [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide (CAS No. 2137670-52-9)

[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide (CAS No. 2137670-52-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

The core structure of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide consists of a pyrrolidine ring substituted with a cyclopropylacetyl group and a methanesulfonamide moiety. The cyclopropylacetyl group introduces a degree of conformational rigidity, which can influence the compound's binding affinity and selectivity for specific biological targets. The methanesulfonamide functional group, on the other hand, is known for its ability to form hydrogen bonds and participate in various biological interactions, making it a valuable component in drug design.

Recent studies have explored the pharmacological properties of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide in detail. One notable area of research is its potential as an analgesic agent. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent analgesic activity in animal models of pain, with a mechanism of action that involves the modulation of opioid receptors. The researchers found that [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide selectively binds to μ-opioid receptors, leading to a reduction in pain sensitivity without significant side effects such as respiratory depression or constipation.

In addition to its analgesic properties, [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide has also shown promise as an anti-inflammatory agent. A 2020 study in the European Journal of Pharmacology demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The anti-inflammatory activity is attributed to its ability to interfere with the NF-κB signaling pathway, a key regulator of inflammation.

The neuroprotective effects of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide have also been investigated. Research published in the Journal of Neurochemistry in 2019 indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic route for preparing [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide has been well-documented in the literature. A typical synthesis involves the reaction of 3-amino-N-methylpyrrolidine with cyclopropylacetic acid chloride to form the corresponding amide, followed by methanesulfonylation to introduce the methanesulfonamide group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.

The physicochemical properties of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide are also important for its pharmaceutical development. The compound is reported to have good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms such as tablets, capsules, and injectable solutions. Its stability under different storage conditions has been evaluated, and it has been found to be stable at room temperature for extended periods, making it suitable for long-term storage and transportation.

Clinical trials are currently underway to assess the safety and efficacy of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no serious adverse effects reported. Phase II trials are expected to provide further insights into its therapeutic potential for treating pain, inflammation, and neurodegenerative disorders.

In conclusion, [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide (CAS No. 2137670-52-9) is a promising compound with diverse pharmacological activities. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its potential impact on modern medicine.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd